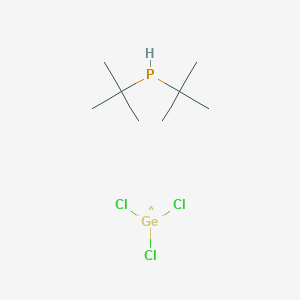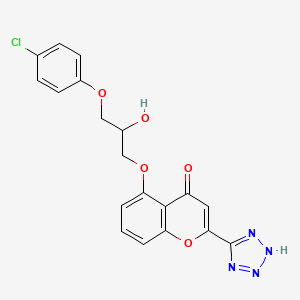
5-(3-(4-Chlorophenoxy)-2-hydroxypropoxy)-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-(3-(4-Chlorophenoxy)-2-hydroxypropoxy)-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one is a complex organic molecule that features a combination of several functional groups, including a chlorophenoxy group, a hydroxypropoxy group, a tetrazole ring, and a benzopyranone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(4-Chlorophenoxy)-2-hydroxypropoxy)-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate epoxide under basic conditions to form the chlorophenoxy intermediate.
Introduction of the Hydroxypropoxy Group: The chlorophenoxy intermediate is then reacted with an epoxide to introduce the hydroxypropoxy group.
Formation of the Tetrazole Ring: The hydroxypropoxy intermediate is subjected to a cyclization reaction with sodium azide and an appropriate catalyst to form the tetrazole ring.
Formation of the Benzopyranone Structure: The final step involves the cyclization of the tetrazole intermediate with a suitable aldehyde or ketone under acidic conditions to form the benzopyranone structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-(4-Chlorophenoxy)-2-hydroxypropoxy)-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one: can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone or aldehyde groups can be reduced to form alcohols.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Cyclization: The tetrazole ring can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Cyclization: Catalysts such as Lewis acids (e.g., aluminum chloride) are often used to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ketone can yield an alcohol.
Aplicaciones Científicas De Investigación
5-(3-(4-Chlorophenoxy)-2-hydroxypropoxy)-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one: has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique combination of functional groups, which may interact with various biological targets.
Pharmacology: Research is conducted to understand its pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion.
Industrial Chemistry: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
Biological Research: Studies are conducted to explore its potential as a bioactive molecule with applications in areas such as antimicrobial, anticancer, and anti-inflammatory research.
Mecanismo De Acción
The exact mechanism of action of 5-(3-(4-Chlorophenoxy)-2-hydroxypropoxy)-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound may interfere with intracellular signaling pathways, affecting gene expression and protein synthesis.
Comparación Con Compuestos Similares
5-(3-(4-Chlorophenoxy)-2-hydroxypropoxy)-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one: can be compared with other similar compounds, such as:
Tetrazole Derivatives: These compounds share the tetrazole ring and may have similar biological activities.
Chlorophenoxy Compounds: These compounds share the chlorophenoxy group and may have similar chemical reactivity.
Benzopyranone Derivatives: These compounds share the benzopyranone structure and may have similar pharmacological properties.
List of Similar Compounds
- 5-(4-Chlorophenyl)-1H-tetrazole
- 4-Chlorophenoxyacetic acid
- 2-Hydroxy-4H-1-benzopyran-4-one
These similar compounds highlight the unique combination of functional groups in This compound , which contributes to its distinct chemical and biological properties.
Propiedades
Número CAS |
53736-48-4 |
|---|---|
Fórmula molecular |
C19H15ClN4O5 |
Peso molecular |
414.8 g/mol |
Nombre IUPAC |
5-[3-(4-chlorophenoxy)-2-hydroxypropoxy]-2-(2H-tetrazol-5-yl)chromen-4-one |
InChI |
InChI=1S/C19H15ClN4O5/c20-11-4-6-13(7-5-11)27-9-12(25)10-28-15-2-1-3-16-18(15)14(26)8-17(29-16)19-21-23-24-22-19/h1-8,12,25H,9-10H2,(H,21,22,23,24) |
Clave InChI |
WMMASSSXZPGHJX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)OCC(COC3=CC=C(C=C3)Cl)O)C(=O)C=C(O2)C4=NNN=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




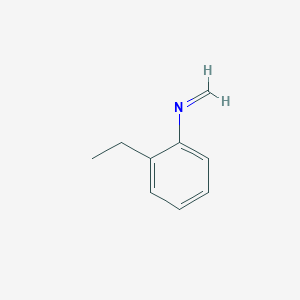
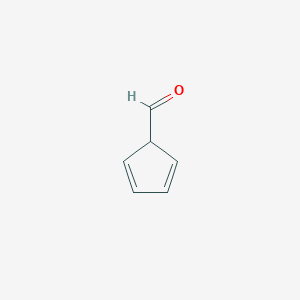
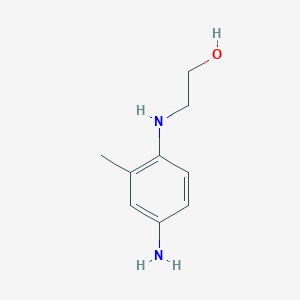
silane](/img/structure/B14628319.png)
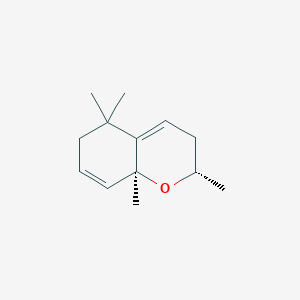
![Isoxazole, 5-[3-(4-methylphenyl)oxiranyl]-3-phenyl-](/img/structure/B14628335.png)
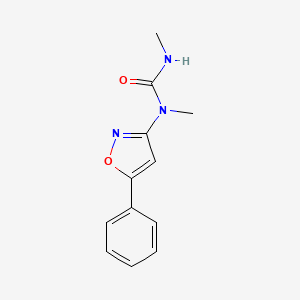
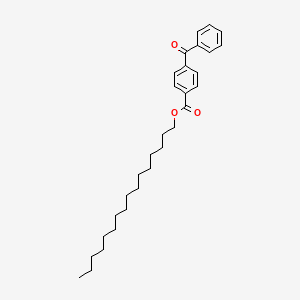
![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)methanol](/img/structure/B14628347.png)
![Methyl 2-bromobicyclo[3.3.1]nonane-2-carboxylate](/img/structure/B14628355.png)

